REACTION_CXSMILES
|
C(N(CC)CC)C.[S:8](Cl)([CH3:11])(=[O:10])=[O:9].[OH:13][CH:14]1[CH2:17][C:16]2([CH2:21][CH2:20][N:19]([C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])[CH2:18]2)[CH2:15]1>ClCCl>[CH3:11][S:8]([O:13][CH:14]1[CH2:15][C:16]2([CH2:21][CH2:20][N:19]([C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])[CH2:18]2)[CH2:17]1)(=[O:10])=[O:9]
|
Name
|
|
Quantity
|
0.76 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.43 mL
|
Type
|
reactant
|
Smiles
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S(=O)(=O)(C)Cl
|
Name
|
|
Quantity
|
1.52 g
|
Type
|
reactant
|
Smiles
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OC1CC2(C1)CN(CC2)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
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Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
|
The reaction medium is stirred at room temperature for 1 hour 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained in step 6.1
|
Type
|
CUSTOM
|
Details
|
After evaporating off the solvent, water
|
Type
|
ADDITION
|
Details
|
is added to the reaction medium
|
Type
|
CUSTOM
|
Details
|
the aqueous phase is separated out
|
Type
|
EXTRACTION
|
Details
|
extracted several times with dichloromethane
|
Type
|
WASH
|
Details
|
the combined organic phases are washed with saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
After evaporating off the solvent, 1.90 g of product
|
Type
|
CUSTOM
|
Details
|
are obtained in the form of a brown oil, which
|
Type
|
CUSTOM
|
Details
|
is used without further purification in the following step
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
CS(=O)(=O)OC1CC2(C1)CN(CC2)C(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |